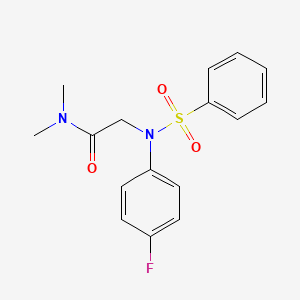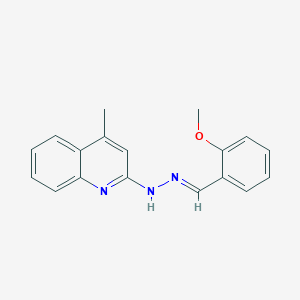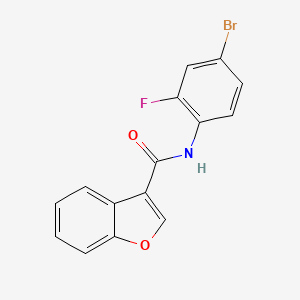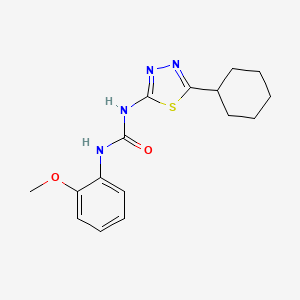
N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as Fmoc-protected glycine, is a chemical compound used in scientific research for the synthesis of peptides and proteins. It is a derivative of glycine, a non-essential amino acid that plays a crucial role in the formation of proteins.
Mécanisme D'action
Fmoc-protected glycine is a building block for the synthesis of peptides and proteins. It is used to introduce glycine residues into the peptide or protein sequence. The Fmoc group protects the amino group of glycine, which can then be selectively deprotected using a base such as piperidine. The resulting free amino group can then be coupled with other amino acids to form a peptide or protein.
Biochemical and Physiological Effects:
Fmoc-protected glycine itself does not have any biochemical or physiological effects. However, peptides and proteins synthesized using Fmoc-protected glycine can have a wide range of biochemical and physiological effects depending on their sequence and structure. For example, some peptides and proteins have antimicrobial, antiviral, or anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Fmoc-protected glycine in the synthesis of peptides and proteins has several advantages. It allows for the selective introduction of glycine residues into the peptide or protein sequence, which can be useful for studying the structure and function of these molecules. It also allows for the synthesis of large quantities of peptides and proteins, which can be useful for drug development and other applications.
One limitation of using Fmoc-protected glycine is that it can be difficult to remove the Fmoc group without damaging the peptide or protein. Additionally, the synthesis of peptides and proteins using Fmoc-protected glycine can be time-consuming and require specialized equipment.
Orientations Futures
There are several future directions for the use of Fmoc-protected glycine in scientific research. One area of interest is the synthesis of novel peptides and proteins with specific biochemical and physiological properties. Another area of interest is the development of new methods for the synthesis of peptides and proteins using Fmoc-protected glycine. Additionally, the use of Fmoc-protected glycine in combination with other amino acid derivatives could lead to the synthesis of peptides and proteins with unique properties.
Méthodes De Synthèse
The synthesis of Fmoc-protected glycine involves the reaction of glycine with 4-fluorobenzyl bromide and phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide) to protect the amino group of glycine. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Fmoc-protected glycine is widely used in scientific research for the synthesis of peptides and proteins. Peptides and proteins are essential molecules in biological systems and play a crucial role in various physiological processes. The synthesis of peptides and proteins using Fmoc-protected glycine allows researchers to study the structure and function of these molecules and develop new drugs and therapies.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-18(2)16(20)12-19(14-10-8-13(17)9-11-14)23(21,22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZWLDMHKRFICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-fluorophenyl)-N,N-dimethyl-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)




![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![1-(3,3-dimethyl-2-oxobutoxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805119.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)
![4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)

![3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5805158.png)

![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)
![N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5805186.png)